![molecular formula C₂₇H₂₃N₃O₁₀ B1141056 Deferasirox acil-beta-D-glucurónido CAS No. 1233196-91-2](/img/structure/B1141056.png)
Deferasirox acil-beta-D-glucurónido
Descripción general
Descripción
Synthesis Analysis
Deferasirox undergoes glucuronidation, transforming into its acyl-beta-D-glucuronide metabolite. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The synthesis of such acyl glucuronides can be chemically replicated using selective acylation techniques, where carboxylic acids are catalyzed to form the glucuronide metabolites, providing a method for the efficient synthesis of these compounds for research and development purposes (Perrie et al., 2005).
Molecular Structure Analysis
The molecular structure of Deferasirox acyl-beta-D-glucuronide involves the conjugation of Deferasirox with glucuronic acid. This conjugation significantly impacts its solubility and bioavailability. NMR and mass spectrometry techniques are essential tools for analyzing the molecular structure, providing insights into the metabolite's stability and reactivity.
Chemical Reactions and Properties
Deferasirox acyl-beta-D-glucuronide exhibits chemical reactivity characteristic of acyl glucuronides, such as intramolecular rearrangement and hydrolysis. These reactions can lead to the formation of protein adducts, implicating acyl glucuronides in adverse drug reactions. The stability and reactivity of these compounds are influenced by their structure, which can be studied through kinetic analysis and NMR spectroscopy.
Physical Properties Analysis
The physical properties of Deferasirox acyl-beta-D-glucuronide, such as solubility and stability, are crucial for its pharmacokinetic profile. These properties are determined by its molecular structure, particularly the glucuronic acid conjugation, which improves water solubility and facilitates renal and biliary excretion.
Chemical Properties Analysis
The chemical properties of Deferasirox acyl-beta-D-glucuronide, including its reactivity and stability, are influenced by the acyl glucuronide linkage. Studies on the reactivity of acyl glucuronides have shown that they can undergo acyl migration and form covalent bonds with proteins, potentially leading to toxicity (Bradshaw et al., 2020). Understanding these chemical properties is essential for assessing the safety and efficacy of Deferasirox and its metabolites.
Aplicaciones Científicas De Investigación
Quelación del hierro
Deferasirox es un quelante de hierro oral utilizado para reducir los niveles de hierro en pacientes con sobrecarga de hierro con anemia dependiente de transfusiones o talasemia no dependiente de transfusiones {svg_1}. Se une al exceso de hierro en el cuerpo y ayuda a eliminarlo {svg_2}.
Farmacocinética y polimorfismos genéticos
Los estudios han investigado los efectos de los polimorfismos genéticos sobre la farmacocinética de deferasirox {svg_3}. Por ejemplo, el polimorfismo de un solo nucleótido (SNP) UGT1A1 rs887829 C > T influyó significativamente en el área bajo la curva de concentración plasmática-tiempo y en la semivida terminal {svg_4}.
Modelo de predicción farmacocinética
Se ha construido un modelo de redes neuronales artificiales para la predicción farmacocinética basada en factores fisiológicos y datos de polimorfismo genético {svg_5}. Este modelo puede predecir la farmacocinética de deferasirox, lo que puede ser útil en la medicina personalizada {svg_6}.
Terapéutica contra el cáncer
Los derivados de deferasirox se han estudiado como posibles terapéuticas contra el cáncer rastreables dirigidas a orgánulos {svg_7}. Por ejemplo, se encontró que el derivado 8 tenía una mejor actividad antiproliferativa en relación con deferasirox {svg_8}.
Quelantes de hierro dirigidos a orgánulos
Se ha informado la funcionalización estratégica de deferasirox en un esfuerzo por producir quelantes de hierro dirigidos a orgánulos con una actividad mejorada contra las células cancerosas de pulmón A549 {svg_9}. La microscopía celular fluorescente reveló que el compuesto 8 se localiza preferentemente dentro del lisosoma {svg_10}.
Características de seguridad y evaluación clínica
Las características de seguridad del tratamiento con deferasirox se han analizado en estudios clínicos {svg_11}. Estos estudios brindan información valiosa sobre la seguridad y la tolerabilidad de deferasirox en diferentes poblaciones de pacientes {svg_12}.
Mecanismo De Acción
Target of Action
Deferasirox Acyl-beta-D-Glucuronide is a metabolite of Deferasirox . Deferasirox is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . Its primary target is iron (as Fe3+), and it is used to treat chronic iron overload caused by blood transfusions .
Mode of Action
Deferasirox Acyl-beta-D-Glucuronide, like its parent compound Deferasirox, acts by binding to iron (Fe3+) in the body. This binding promotes iron excretion, primarily via the feces . It is selective for iron and has very low affinity for other metals such as zinc and copper .
Biochemical Pathways
The main pathway of Deferasirox metabolism is via hepatic glucuronidation to metabolites M3 (acyl glucuronide) and M6 (2-O-glucuronide) . Metabolism by cytochrome P450 (CYP) enzymes appears to contribute to a much lesser extent .
Pharmacokinetics
Deferasirox is well absorbed and reaches maximum plasma concentration 1-4 hours post-dose . Its long half-life (11-19 hours) allows for once-daily oral administration . Excretion occurs largely in the feces (84% of dose), and renal excretion accounts for only 8% of the dose . Dose adjustment is required for patients with hepatic impairment .
Result of Action
The action of Deferasirox Acyl-beta-D-Glucuronide results in the reduction of body iron in iron-overloaded patients. This is achieved through the chelation and subsequent excretion of iron, thereby reducing iron accumulation which can lead to increased morbidity and mortality .
Action Environment
The action of Deferasirox Acyl-beta-D-Glucuronide can be influenced by various environmental factors. For instance, food can affect its bioavailability, hence it is recommended that Deferasirox be taken at least 30 minutes before food . Additionally, coadministration with strong uridine diphosphate glucuronosyltransferase inducers or bile acid sequestrants may require dose adjustment .
Safety and Hazards
Deferasirox was well tolerated in clinical trials, with the most common adverse events being gastrointestinal disturbances, skin rash, nonprogressive increases in serum creatinine, and elevations in liver enzyme levels . A significant increase in renal impairment risk was observed for both treatments and it was reversible under strict monitoring .
Direcciones Futuras
Deferasirox is the newest among three different chelators available to treat iron overload in iron-loading anaemias . Future research includes a better understanding of the relationship of serum ferritin to iron balance; the optimal target level and rate of decrease in serum ferritin to achieve a “soft landing,” as ferritin values fall below 500-1,000 microg/L; the use of surrogate markers, such as mT2*, to infer the likely effects on long-term survival; and the safety and efficacy of deferasirox when combined with other chelators .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O10/c31-17-7-3-1-5-15(17)23-28-24(16-6-2-4-8-18(16)32)30(29-23)14-11-9-13(10-12-14)26(38)40-27-21(35)19(33)20(34)22(39-27)25(36)37/h1-12,19-22,27,31-35H,(H,36,37)/t19-,20-,21+,22-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCGZJLIVXVFPM-AWZWVWSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747432 | |
Record name | 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1233196-91-2 | |
Record name | Deferasirox acyl-beta-D-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233196912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEFERASIROX ACYL-.BETA.-D-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904IZ54WYX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.